N-Acetylgalactosaminitol

描述

N-Acetylgalactosaminitol (GalNAc-ol) is a reduced form of N-acetylgalactosamine (GalNAc), where the anomeric carbon is converted to an alcohol group. This modification stabilizes the molecule under alkaline conditions, making it a critical component in O-glycosylated glycoproteins. GalNAc-ol is generated via β-elimination during alkaline borohydride treatment of glycoproteins, where GalNAc residues O-linked to serine or threonine are released as alditols .

准备方法

Chemical Synthesis via Sodium Borohydride Reduction

The most direct route to N-acetylgalactosaminitol involves the reduction of N-acetylgalactosamine using sodium borohydride (NaBH₄). This method capitalizes on the selective reduction of the aldehyde group in the parent sugar to a primary alcohol.

Reaction Mechanism and Conditions

N-Acetylgalactosamine undergoes reduction in aqueous or alcoholic solutions with NaBH₄ at ambient temperature. The reaction proceeds via nucleophilic attack of the borohydride ion on the carbonyl carbon, forming an intermediate alkoxide that is subsequently protonated to yield the alcohol . Key parameters include:

-

Molar ratio : A 2–3-fold molar excess of NaBH₄ relative to the substrate ensures complete reduction.

-

Solvent : Methanol or ethanol is preferred to stabilize the borohydride and minimize side reactions.

-

Duration : Reaction completion typically requires 4–6 hours under vigorous stirring.

Workup and Purification

Post-reduction, the mixture is acidified to pH 4–5 using dilute hydrochloric acid to decompose excess borohydride. The product is then isolated via:

-

Solvent evaporation : Removal of alcohols under reduced pressure.

-

Cation-exchange chromatography : Using resins like Dowex 50W-X8 (H⁺ form) to capture cationic byproducts.

-

Lyophilization : Final purification yields this compound as a white hygroscopic solid.

Table 1: Typical Yields from NaBH₄ Reduction

| Parameter | Value |

|---|---|

| Starting Material | N-Acetylgalactosamine |

| NaBH₄ Equivalents | 2.5 |

| Reaction Time | 6 hours |

| Isolated Yield | 85–90% |

Isolation from Natural Glycoproteins

This compound is naturally present in O-glycosylated proteins, such as mucins from herring eggs. Isolation involves alkaline β-elimination to cleave the glycan-protein linkage, followed by chromatographic purification.

Alkaline Borohydride Treatment

Herring egg sialoglycoprotein (Fraction IIa) is treated with 0.1 N NaOH and 1 M NaBH₄ at 37°C for 24 hours . This dual-step process achieves:

-

β-Elimination : Cleavage of the O-glycosidic bond between this compound and serine/threonine residues.

-

Simultaneous Reduction : Stabilization of the reducing end by converting it to a stable alcohol.

Purification Workflow

The crude oligosaccharide mixture is subjected to:

-

Gel Filtration Chromatography :

-

Column : Sephadex G-25 (1.5 × 120 cm).

-

Eluent : Deionized water.

-

Outcome : Separation of high-molecular-weight glycopeptides from liberated oligosaccharides.

-

-

Ion-Exchange Chromatography :

-

Column : DEAE-Sephadex A-25 (1 × 73 cm).

-

Eluent : Linear gradient of 0–0.3 M ammonium formate (pH 6.5).

-

Outcome : Resolution of neutral oligosaccharides (e.g., disaccharide Gal-β-(1→3)-GalNAc-ol) from sialylated species.

-

Table 2: Isolation Yields from Herring Egg Glycoprotein

| Component | Yield (mg/250 mg glycoprotein) |

|---|---|

| Oligosaccharide B | 7 |

| Oligosaccharide C | 22 |

Analytical Validation of Purity

Compositional Analysis

-

Amino Acid Analyzer : Quantification of galactosaminitol after deacetylation (1 N trifluoroacetic acid, 100°C, 2 hours) .

-

Paper Chromatography : Identification of sialic acid residues post-mild acid hydrolysis.

Enzymatic Profiling

-

β-Galactosidase Digestion : Confirmation of galactose linkage in oligosaccharide C (e.g., Gal-β-(1→3)-GalNAc-ol) .

-

Neuraminidase Treatment : Removal of sialic acid from trisaccharide B to validate terminal residues.

Challenges and Optimization Strategies

Side Reactions in Alkaline Conditions

Prolonged exposure to NaOH may lead to:

-

Peeling Reactions : Degradation of the glycan chain via sequential β-elimination.

-

Desialylation : Loss of sialic acid residues at elevated pH.

Mitigation :

-

Limit reaction time to ≤24 hours.

-

Use lower temperatures (e.g., 25°C) for alkali-sensitive glycoproteins.

Scalability of Isolation Methods

Industrial-scale production faces hurdles in:

-

Cost of Herring Egg Glycoprotein : Limited availability compared to synthetic routes.

-

Chromatographic Throughput : Gel filtration and ion-exchange require significant infrastructure.

Alternative Approaches :

-

Microbial Synthesis : Engineering bacterial systems (e.g., E. coli) to secrete O-glycans containing this compound.

化学反应分析

Enzymatic Hydrolysis by β-N-Acetylgalactosaminidases

β-N-Acetylgalactosaminidases catalyze the hydrolysis of β-linked GalNAc residues in glycoconjugates. Key findings include:

-

Substrate Specificity : These enzymes cleave β-GalNAc linkages in substrates such as globosides (e.g., GA1, Gb5) and mucin-type glycoproteins .

-

Mechanism : Hydrolysis occurs via a retaining mechanism involving a catalytic DE motif (aspartic acid and glutamic acid residues) .

Table 1: Enzymatic Reactions Involving β-N-Acetylgalactosaminidases

| Enzyme | Substrate | Product | Pathway Relevance |

|---|---|---|---|

| β-Hexosaminidase | Globoside (e.g., GA1, Gb5) | Globotriaosylceramide + GalNAc | Sphingolipid catabolism |

| GH123 exo-β-NGA | GalNAcβ1-3Gal | Galactose + GalNAc | Glycan trimming |

Glycosylation Pathways

GalNAc is incorporated into glycoproteins via polypeptide N-acetylgalactosaminyltransferases (pp-GalNAc-Ts) :

-

Regioselectivity : Studies on MUC2 tandem repeat peptides revealed strict regioselectivity, with initial GalNAc attachment at Thr-2 or Thr-4 residues followed by sequential additions .

Key Observations:

-

Pathway Limitation : Only two biosynthetic pathways were experimentally detected for GalNAc incorporation into the peptide PTTTPITTTTK, despite theoretical possibilities of >13,000 pathways .

-

Structural Determinants : The DE motif in β-N-acetylgalactosaminidases and histidine residues in lectins (e.g., asialoglycoprotein receptor) dictate substrate specificity .

Catabolic Pathways in Proteobacteria

GalNAc is catabolized into metabolites via phosphorylation and deacetylation:

-

Phosphorylation : GalNAc → GalNAc-6-phosphate (catalyzed by GalNAc kinase AgaK) .

-

Deacetylation : GalNAc-6-phosphate → GalN-6-phosphate (via deacetylase AgaA II) .

-

Deamination : GalN-6-phosphate → Tagatose-6-phosphate (via deaminase AgaS) .

Lectin Binding and Specificity

The hepatic asialoglycoprotein receptor binds GalNAc via a C-type lectin domain:

科学研究应用

Chemical Synthesis

N-Acetylgalactosaminitol serves as a crucial building block in the synthesis of complex carbohydrates. Its structural properties allow it to participate in glycosylation reactions, essential for producing glycoproteins and glycolipids. This function is particularly relevant in the development of synthetic oligosaccharides that mimic natural glycans, which can be used in drug development and vaccine formulation .

Table 1: Applications in Chemical Synthesis

| Application Area | Description |

|---|---|

| Glycosylation | Used as a donor substrate for glycosyltransferases in carbohydrate synthesis. |

| Oligosaccharide Synthesis | Key component for constructing synthetic oligosaccharides for research and therapeutic purposes. |

| Glycoconjugate Formation | Facilitates the formation of glycoproteins and glycolipids for biological studies. |

Biological Research

In biological research, this compound is utilized to study its effects on cell surface glycoproteins and mucins. It has been shown to interact with specific receptors, influencing cellular signaling pathways. For instance, monoclonal antibodies targeting sialomucins that recognize NAG derivatives have been implicated in gastrointestinal health, indicating their potential role in disease processes .

Case Study: Monoclonal Antibody Interaction

- A study demonstrated that HCM31-reactive sialomucins, which recognize this compound derivatives, play a significant role in physiological changes within the gastrointestinal tract. The presence of these sialomucins was linked to various pathological conditions, highlighting the importance of NAG in health and disease management .

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in mass spectrometry techniques for quantifying carbohydrates. A simultaneous assay system has been developed for both N-acetylgalactosamine and this compound using gas chromatography/mass spectrometry, showcasing its utility in metabolic studies and carbohydrate profiling .

Table 2: Analytical Applications

| Technique | Application |

|---|---|

| Gas Chromatography | Used for simultaneous quantification of carbohydrates including NAG derivatives. |

| Mass Spectrometry | Essential for analyzing complex carbohydrate structures and their metabolites. |

Clinical Implications

The clinical implications of this compound extend to its potential therapeutic roles. Research has suggested that modifications involving NAG can influence immune responses and may have applications in developing treatments for autoimmune diseases and cancers. The understanding of how NAG interacts with immune cells could pave the way for novel therapeutic strategies .

作用机制

N-Acetylgalactosaminitol exerts its effects primarily through its interaction with specific receptors and enzymes. In the liver, it binds to asialoglycoprotein receptors on hepatocytes, facilitating targeted delivery of therapeutic agents . The compound’s structure allows it to participate in glycosylation processes, influencing protein function and cellular communication .

相似化合物的比较

Structural and Functional Features

- Chemical Structure : GalNAc-ol retains the N-acetyl group at position 2 and has a hydroxyl group at position 4, distinguishing it from glucosamine derivatives .

- Biological Role: It is integral to mucin-type O-glycans in cancer-associated glycoproteins, such as those in rectal adenocarcinoma and melanoma spheroids .

- Analytical Identification: Characterized via NMR (e.g., δ4.39 ppm in 3D melanoma spheroids) and GC/MS after derivatization to hexosaminitol acetates .

Structural and Functional Differences

GalNAc-ol is compared to related hexosaminitols and alditols:

Metabolic and Analytical Distinctions

- Synthesis Pathways :

- Sialidases cleave sialic acid residues linked to GalNAc-ol (e.g., KDNα2→6GalNAc-ol in oyster enzymes) .

- Quantitative Challenges :

Role in Disease and Glycobiology

- Cancer Biomarker: GalNAc-ol is enriched in tumor-associated mucins (e.g., rectal adenocarcinoma, melanoma), unlike GlcNAc-ol .

- Mucin Diversity : Bovine κ-casein contains GalNAc-ol in branched O-glycans (e.g., tetrasaccharide: NeuAcα2-3Galβ1-3(NeuAcα2-6)GalNAc-ol), highlighting its structural versatility .

- Degradation Products : Alkaline treatment of IgA glycopeptides yields GalNAc-ol-galactose disaccharides, whereas GlcNAc-ol is absent in these contexts .

Research Findings and Data Highlights

Key Studies on GalNAc-ol

- Cancer Glycobiology: 3D melanoma spheroids show elevated GalNAc-ol (δ4.39 ppm), correlating with tumor progression . Mucins from rectal adenocarcinoma contain GalNAc-ol in all four isolated oligosaccharides .

- Structural Confirmation :

- Comparative Analytics :

Challenges in Analysis

生物活性

N-Acetylgalactosaminitol (NAG) is a significant carbohydrate derivative that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its structural characteristics, physiological roles, and implications in health and disease.

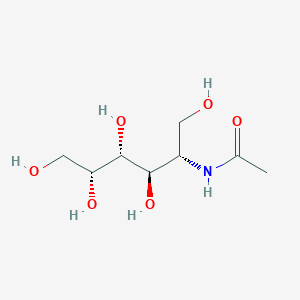

Structural Characteristics

This compound is a monosaccharide derivative of galactosamine, which is an amino sugar. It features an acetyl group attached to the nitrogen of the galactosamine residue, enhancing its solubility and biological reactivity. The structural formula can be represented as follows:

This compound is often found in glycoproteins and glycolipids, contributing to the structural diversity of cellular surfaces.

Physiological Roles

1. Component of Mucins:

this compound is integral to mucin glycoproteins, which are key components of mucus. Mucins serve protective roles in epithelial tissues, particularly in the respiratory and gastrointestinal tracts. They help trap pathogens and particulate matter, facilitating their clearance from the body.

2. Cell Signaling:

Research indicates that NAG may participate in cell signaling pathways by modulating interactions between cells and their extracellular matrix. This activity is crucial for processes such as cell adhesion, migration, and proliferation.

Enzymatic Interactions

This compound's biological activity is significantly influenced by its interactions with various enzymes:

- Chondroitinases: Studies have shown that NAG residues can be cleaved by chondroitinases, indicating its role in the turnover of glycosaminoglycans . This interaction suggests potential implications for tissue remodeling and repair.

- Sulfatases: The presence of this compound has been linked to the activity of specific sulfatases that target hexosamine sulfates. These enzymes are vital for maintaining cellular homeostasis and regulating signaling pathways .

Case Studies

Case Study 1: Mucin Glycoproteins in Bovine Eyes

A study isolated high molecular weight mucin-like glycoproteins from bovine interphotoreceptor matrix (IPM), revealing that this compound was produced during enzymatic digestion of these proteins. The findings suggest that NAG contributes to the structural integrity of mucins in ocular tissues .

Case Study 2: Oligosaccharide Composition in Bovine Submaxillary Gland

Research identified various neutral oligosaccharides, including this compound, from bovine submaxillary mucin. The presence of these oligosaccharides was correlated with enhanced biological functions such as lubrication and protection against pathogens .

Research Findings

Recent studies have focused on the quantification and characterization of this compound:

常见问题

Basic Research Questions

Q. What analytical methods are commonly used to identify and quantify N-acetylgalactosaminitol (GalNAc-ol) in glycoproteins?

- Methodological Answer : GalNAc-ol is typically identified via β-elimination followed by chromatographic techniques. After alkaline borohydride treatment, O-linked glycans release GalNAc-ol, which is analyzed using high-performance liquid chromatography (HPLC) with pulsed amperometric detection or gas-liquid chromatography (GLC) with derivatization (e.g., trimethylsilylation). Quantification often employs internal standards like mannitol to normalize recovery rates .

Q. What is the role of GalNAc-ol in mucin O-glycosylation?

- Methodological Answer : GalNAc-ol serves as the initiating residue in mucin-type O-glycosylation. After β-elimination, GalNAc covalently linked to serine/threonine is converted to GalNAc-ol, enabling structural determination of glycans. This process is critical for mapping glycan heterogeneity in mucins, as seen in studies using swine trachea epithelium and rat gastric mucins .

Advanced Research Questions

Q. How do researchers resolve contradictions in mucin glycan expression data involving GalNAc-ol?

- Methodological Answer : Discrepancies in glycan profiles (e.g., individual-specific expression) are addressed by controlling microenvironmental factors (e.g., pH, epithelial cell status) and using standardized β-elimination protocols. Comparative studies employ GC-MS with isotopic labeling to distinguish endogenous GalNAc-ol from artifacts, ensuring reproducibility in mucosal models .

Q. What challenges arise in stereoselective synthesis of GalNAc-ol derivatives, and how are they mitigated?

- Methodological Answer : Stereoselective synthesis of GalNAc-ol enantiomers faces challenges in regioselective protection/deprotection of hydroxyl groups. Strategies include enzymatic glycosylation using UDP-GalNAc transferases or chemical methods like Wadsworth-Emmons reactions. Recent advances utilize chiral auxiliaries or kinetic resolution to improve enantiomeric excess, as demonstrated in cyanobacterial phycobilisome studies .

Q. How can researchers optimize experimental design for structural elucidation of GalNAc-ol-containing glycoconjugates?

- Methodological Answer : Combining tandem mass spectrometry (MS/MS) with nuclear magnetic resonance (NMR) is essential. For example, collision-induced dissociation (CID)-MS/MS identifies fragmentation patterns of GalNAc-ol, while 2D-NMR (e.g., HSQC, NOESY) resolves anomeric configurations and linkage positions. Cross-validation with enzymatic digestion (e.g., β-N-acetylhexosaminidase) confirms structural assignments .

Q. Methodological Considerations

- Data Validation : Always include negative controls (e.g., untreated samples) to confirm β-elimination efficiency and avoid false-positive detection of GalNAc-ol .

- Synthesis Reproducibility : Document reaction conditions (temperature, solvent purity) rigorously, as minor variations can alter glycosidic bond formation in synthetic routes .

属性

IUPAC Name |

N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-OSMVPFSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146792 | |

| Record name | N-Acetylgalactosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-91-6 | |

| Record name | N-Acetylgalactosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylgalactosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylgalactosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。